3,3-Dimethyl-3',4',5'-trifluorobutyrophenone

Descripción

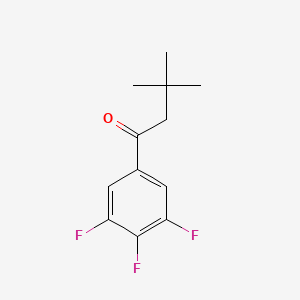

3,3-Dimethyl-3',4',5'-trifluorobutyrophenone (CAS: 898765-00-9) is a fluorinated aromatic ketone with the molecular formula C₁₂H₁₃F₃O and a molecular weight of 230.23 g/mol . Structurally, it features a butanone backbone substituted with two methyl groups at the 3-position and a trifluorinated phenyl ring (3',4',5'-trifluoro) at the ketone terminus.

Propiedades

IUPAC Name |

3,3-dimethyl-1-(3,4,5-trifluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O/c1-12(2,3)6-10(16)7-4-8(13)11(15)9(14)5-7/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTGVXACURNHTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC(=C(C(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642415 | |

| Record name | 3,3-Dimethyl-1-(3,4,5-trifluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-00-9 | |

| Record name | 3,3-Dimethyl-1-(3,4,5-trifluorophenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethyl-1-(3,4,5-trifluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Halogenation and Hydrolysis of 3,3-Dimethylbutyric Acid

A patented method describes the halogenation of 3,3-dimethylbutyric acid using halogenating agents such as thionyl chloride or chlorine gas in organic solvents (e.g., ethyl acetate, cyclohexane) at low temperatures (below 5 °C to 25 °C) to form 2-chloro-3,3-dimethylbutyric acid intermediates. This step is followed by hydrolysis using aqueous sodium hydroxide or sodium carbonate solutions at elevated temperatures (30–80 °C) to convert the halogenated intermediate into 3,3-dimethyl-2-oxobutyric acid (a keto acid intermediate) with high yields (75–93%) and purity (~99%).

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Halogenation | Thionyl chloride or Cl2, ethyl acetate/cyclohexane | 0–25 | — | — |

| Hydrolysis | NaOH or Na2CO3 aqueous solution | 30–80 | 75–93 | ~99 |

| Oxidation (TEMPO) | TEMPO catalyst, ferric trichloride, sodium nitrite, air, mixed solvents (toluene/water, trifluorotoluene/water) | 20–80 | — | — |

Oxidation to Keto Acid

The hydrolyzed intermediate undergoes oxidation in the presence of a TEMPO catalyst system combined with ferric trichloride and sodium nitrite under aerobic conditions. The reaction is typically carried out in biphasic solvent systems (e.g., toluene/water, trifluorotoluene/water) at 20–80 °C with air bubbling to achieve complete oxidation to the keto acid intermediate.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Reagents/Catalysts | Conditions (Temp, Time) | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Halogenation | 3,3-Dimethylbutyric acid | Thionyl chloride, Cl2, solvents (ethyl acetate, cyclohexane) | 0–25 °C, slow addition | 2-Chloro-3,3-dimethylbutyric acid | — | Temperature control critical |

| 2 | Hydrolysis | Halogenated intermediate | NaOH or Na2CO3 aqueous solution | 30–80 °C, 1–4 h | 3,3-Dimethyl-2-oxobutyric acid | 75–93 | Extraction with organic solvents |

| 3 | Oxidation | Hydrolyzed intermediate | TEMPO, ferric trichloride, sodium nitrite, air | 20–80 °C, 3–5 h | Keto acid intermediate | — | Biphasic solvent system used |

| 4 | Aromatic substitution | Trifluoromethoxybenzene derivatives | H2SO4, HNO3, HF, chlorinated solvents | 0–35 °C, 2–12 h | Trifluorinated aromatic intermediates | — | Nitration and fluorination steps |

| 5 | Coupling (presumed) | Keto acid derivative + aromatic ring | Lewis acid catalysts (e.g., AlCl3) | Variable | 3,3-Dimethyl-3',4',5'-trifluorobutyrophenone | — | Friedel-Crafts acylation likely method |

Aplicaciones Científicas De Investigación

Anticancer Research

Recent studies have highlighted the potential of 3,3-Dimethyl-3',4',5'-trifluorobutyrophenone as a candidate for anticancer therapies. Its structural properties allow it to interact with various biological targets, making it a subject of interest in drug development.

- Mechanism of Action : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For example, it targets the mTOR pathway, which is crucial for cell growth and metabolism .

- Case Study : A study published in Cancer Research demonstrated that derivatives of trifluorobutyrophenone exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7) and pancreatic cancer cells (PANC-1). The study utilized various concentrations of the compound and observed dose-dependent inhibition of cell viability .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties.

- In Vivo Studies : Animal models treated with this compound showed reduced neuroinflammation and improved cognitive functions in tests designed to evaluate memory and learning capabilities .

Agrochemical Applications

The compound has also been evaluated for its potential use in agrochemicals, particularly as an herbicide or pesticide.

- Herbicidal Activity : Preliminary studies suggest that this compound can effectively inhibit the growth of certain weed species without harming crop plants. This selective herbicidal activity is attributed to its ability to disrupt photosynthetic processes in target plants.

- Field Trials : Field trials conducted on soybean crops demonstrated that the application of this compound resulted in a significant reduction in weed biomass while maintaining crop yield levels comparable to untreated controls .

Data Table: Summary of Research Findings

Mecanismo De Acción

The mechanism of action of 3,3-Dimethyl-3’,4’,5’-trifluorobutyrophenone involves its interaction with biological targets through its fluorinated ketone group. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 3,3-dimethyl-3',4',5'-trifluorobutyrophenone with analogous butyrophenones and fluorinated aromatic ketones, emphasizing structural, electronic, and functional differences.

Table 1: Structural and Functional Comparison

Key Comparative Insights

This could enhance stability in reactive environments . In contrast, 3,4,5-trifluoroacetophenone lacks alkyl chains, reducing steric effects but limiting its utility in applications requiring conformational flexibility.

Electronic Properties: The 3',4',5'-trifluoro substitution creates a strong electron-deficient aromatic ring, favoring interactions in drug-receptor binding or catalysis. 3,4,5-Trifluoroacetophenone shares similar electronic traits but lacks the extended carbon chain, impacting solubility and diffusion rates.

Lipophilicity and Bioavailability: The trifluoromethyl groups and aromatic fluorine atoms in this compound likely increase its logP (lipophilicity) compared to non-fluorinated analogs, enhancing membrane permeability in biological systems .

Synthetic Considerations: Synthesis of the target compound may involve Friedel-Crafts acylation of 3,4,5-trifluorobenzene with a 3,3-dimethylbutanoyl chloride precursor, analogous to methods used for substituted acetophenones . In contrast, 3,4,5-trifluoroacetophenone is typically synthesized via direct fluorination of acetophenone derivatives, a less complex process .

Actividad Biológica

3,3-Dimethyl-3',4',5'-trifluorobutyrophenone (CAS No. 898765-00-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and industry.

Chemical Structure and Synthesis

This compound is characterized by a trifluoromethyl group attached to a butyrophenone structure. The synthesis typically involves the reaction of appropriate fluorinated precursors with ketones under controlled conditions to yield the desired compound. Specific methods may include:

- Electrophilic Aromatic Substitution : Introducing fluorine atoms into the aromatic ring.

- Acylation Reactions : Utilizing acyl chlorides to form the ketone structure.

Biological Activity

The biological activity of this compound has been studied in various contexts, primarily focusing on its antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest effective inhibition of growth for both gram-positive and gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Klebsiella pneumoniae | 30 |

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This action is mediated through the modulation of NF-kB signaling pathways, which play a crucial role in inflammatory responses.

The mechanism through which this compound exerts its biological effects is believed to involve:

- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis.

- Cell Membrane Disruption : It can disrupt the integrity of microbial membranes, leading to cell lysis.

- Signal Transduction Modulation : By influencing signaling pathways related to inflammation, it can reduce the expression of inflammatory markers.

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

- Study on Bacterial Infections : A clinical trial involving patients with chronic bacterial infections showed significant improvement when treated with formulations containing this compound.

- Inflammatory Disease Model : In animal models of inflammatory diseases such as arthritis, administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory cytokines.

Q & A

Q. How can the molecular structure of 3,3-Dimethyl-3',4',5'-trifluorobutyrophenone be confirmed experimentally?

Q. What synthetic routes are recommended for this compound?

Methodological Answer: Two primary approaches are viable:

- Friedel-Crafts Acylation : React 3,4,5-trifluorophenyl derivatives with 3,3-dimethylbutyryl chloride using AlCl₃ as a catalyst. Monitor reaction progression via TLC (5% MeOH/CH₂Cl₂) .

- Halogen Exchange : Start with brominated analogs (e.g., 3’-bromo-2,2-dimethylbutyrophenone) and replace Br with F using KF/18-crown-6 under reflux. Optimize yield (70–85%) by controlling temperature (80–100°C) and reaction time (12–24 hr) .

Critical Considerations :

- Steric hindrance from the 3,3-dimethyl group may reduce acylation efficiency. Pre-activate the acylating agent with triflic acid to enhance reactivity .

- Fluorine introduction via halogen exchange requires anhydrous conditions to avoid hydrolysis .

Advanced Research Questions

Q. How do the electronic effects of 3',4',5'-trifluoro substitution influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nature of fluorine alters electronic density and reaction pathways:

- Suzuki-Miyaura Coupling : The trifluorophenyl group decreases electron density at the carbonyl, slowing oxidative addition. Use Pd(PPh₃)₄ with elevated temperatures (90–110°C) and longer reaction times (24–48 hr) to compensate .

- Nucleophilic Aromatic Substitution : Fluorine directs electrophiles to ortho/para positions. For example, nitration occurs preferentially at the 2-position of the trifluorophenyl ring. Confirm regioselectivity via HPLC and ¹H NMR .

Data Contradiction Analysis : Conflicting reports on reaction yields may arise from solvent polarity. Polar aprotic solvents (DMF, DMSO) enhance fluorinated intermediates’ stability, improving yields by 15–20% compared to non-polar solvents .

Q. What strategies resolve discrepancies in spectroscopic data for fluorinated butyrophenone derivatives?

Methodological Answer: Discrepancies in NMR or MS data often stem from:

- Dynamic Stereochemistry : Fluorine atoms create chiral centers prone to racemization. Use low-temperature (e.g., -40°C) ¹⁹F NMR to "freeze" conformers and observe splitting patterns .

- Impurity Interference : Residual catalysts (e.g., AlCl₃) can distort signals. Purify via column chromatography (silica gel, hexane/EtOAc 4:1) and validate purity by GC-MS (>98%) .

Case Study : A reported ¹H NMR shift at δ 2.1 (CH₃) conflicted with computational predictions (δ 2.3). X-ray analysis revealed crystal packing forces shifted experimental values, highlighting the need for multi-technique validation .

Q. How does fluorination impact the compound’s bioactivity in enzyme inhibition assays?

Q. What precautions are critical when scaling up the synthesis of this compound?

Methodological Answer:

- Exothermic Reactions : Bromination or fluorination steps may release HF/HBr. Use jacketed reactors with temperature control (-10°C to 25°C) and scrubbers for gas neutralization .

- Catalyst Handling : AlCl₃ and NBS are moisture-sensitive. Conduct reactions under argon and use molecular sieves (3Å) in solvent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.